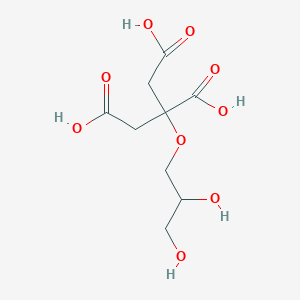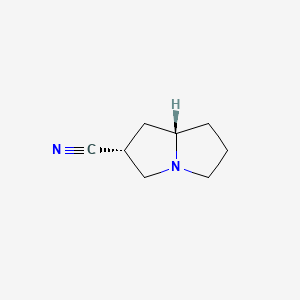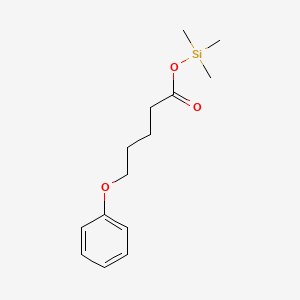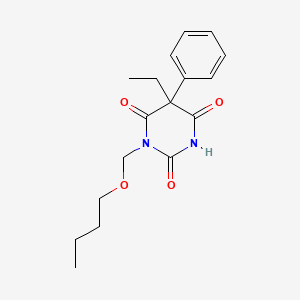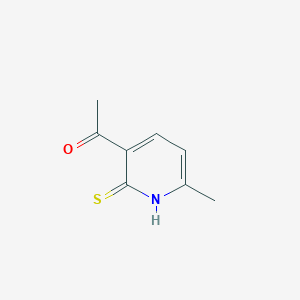
1-(6-Methyl-2-thioxo-1,2-dihydropyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone,1-(1,2-dihydro-6-methyl-2-thioxo-3-pyridinyl)- is a chemical compound with a unique structure that includes a thioxo group and a pyridinyl ring
Méthodes De Préparation
The synthesis of Ethanone,1-(1,2-dihydro-6-methyl-2-thioxo-3-pyridinyl)- can be achieved through several synthetic routes. Common methods include the Debus-Radiszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Ethanone,1-(1,2-dihydro-6-methyl-2-thioxo-3-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has potential therapeutic applications due to its biological activity. It is also used in industrial processes for the production of various chemicals .
Mécanisme D'action
The mechanism of action of Ethanone,1-(1,2-dihydro-6-methyl-2-thioxo-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The thioxo group and pyridinyl ring play crucial roles in its biological activity, affecting various cellular processes .
Comparaison Avec Des Composés Similaires
Ethanone,1-(1,2-dihydro-6-methyl-2-thioxo-3-pyridinyl)- can be compared with similar compounds such as 2-Acetylpyridine and 2-Pyridyl methyl ketone. These compounds share structural similarities but differ in their chemical properties and applications. The unique combination of the thioxo group and pyridinyl ring in Ethanone,1-(1,2-dihydro-6-methyl-2-thioxo-3-pyridinyl)- sets it apart from these similar compounds .
Propriétés
Formule moléculaire |
C8H9NOS |
|---|---|
Poids moléculaire |
167.23 g/mol |
Nom IUPAC |
1-(6-methyl-2-sulfanylidene-1H-pyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H9NOS/c1-5-3-4-7(6(2)10)8(11)9-5/h3-4H,1-2H3,(H,9,11) |
Clé InChI |
HTDRDVRSZIDMFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C(=S)N1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-((E)-3-[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]-1-propenyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B13815019.png)
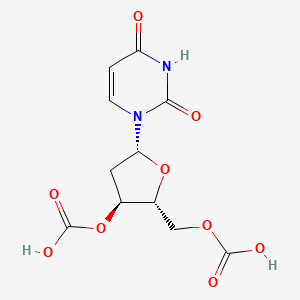

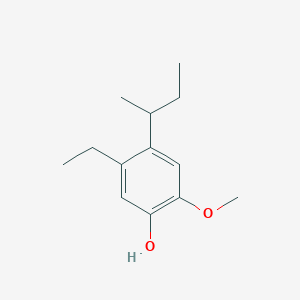
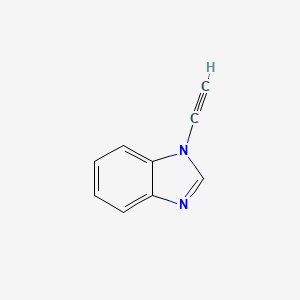

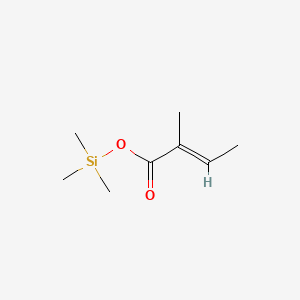
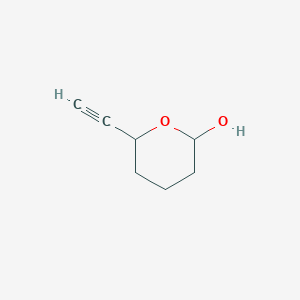
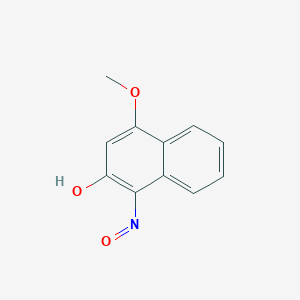
![1-[(4-iodophenyl)methyl]-2-methylindole-3-carbaldehyde](/img/structure/B13815067.png)
